molecular formula C19H32N2O4 B1449677 tert-Butyl 2-(2-tert-butyl-3-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate CAS No. 1227955-03-4

tert-Butyl 2-(2-tert-butyl-3-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate

Cat. No. B1449677
M. Wt: 352.5 g/mol
InChI Key: LKXWCBHOGZJZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 2-(2-tert-butyl-3-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate is a useful research compound. Its molecular formula is C19H32N2O4 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 2-(2-tert-butyl-3-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-(2-tert-butyl-3-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Reaction Mechanisms

One area of application involves the exploration of divergent and solvent-dependent reactions. Rossi et al. (2007) described the synthesis of various pyrrole derivatives starting from a similar compound, highlighting the importance of solvent choice and temperature in determining the reaction pathway and product distribution. This study provides insights into the mechanism of pyrrole synthesis, including the potential for [4+2] cycloaddition and addition/cyclization pathways (E. Rossi et al., 2007).

Catalysis and Synthetic Applications

In catalysis, a study by Dong et al. (2017) on alkoxycarbonylation of alkenes presented an advanced palladium catalyst system, which could potentially be applicable for the functionalization of compounds similar to "tert-Butyl 2-(2-tert-butyl-3-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate." This work underscores the significance of catalyst design in improving reaction efficiency and expanding the range of accessible esters (Kaiwu Dong et al., 2017).

Novel Compounds and Potential Applications

Research also extends into the synthesis of novel compounds with potential pharmaceutical applications. For instance, the work by Zhao et al. (2017) on the synthesis of a key intermediate for omisertinib showcases the relevance of such pyrrole derivatives in the synthesis of biologically active compounds. Their optimized synthetic route emphasizes the practicality of producing complex molecules for pharmaceutical research (Bingbing Zhao et al., 2017).

properties

IUPAC Name

ethyl 2-tert-butyl-5-methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O4/c1-9-24-16(22)14-12-13(2)21(15(14)18(3,4)5)11-10-20-17(23)25-19(6,7)8/h12H,9-11H2,1-8H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXWCBHOGZJZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C)CCNC(=O)OC(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(2-tert-butyl-3-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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